

spectroscopic analysis for structural confirmation of cyclopenta[b]pyridine derivatives

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Compound of Interest

Compound Name: 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine

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A comprehensive guide to the spectroscopic analysis of cyclopenta[b]pyridine derivatives, offering a comparative overview of various techniques for structural confirmation. This guide is intended for researchers, scientists, and professionals in drug development, providing experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of the structural elucidation of this important class of heterocyclic compounds.

Introduction to Spectroscopic Analysis of Cyclopenta[b]pyridines

Cyclopenta[b]pyridine derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.^{[1][2]} Accurate structural confirmation is paramount for understanding their chemical properties and biological activities. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy in the structural elucidation of cyclopenta[b]pyridine derivatives.

Comparative Analysis of Spectroscopic Techniques

A combination of spectroscopic methods is often employed for unambiguous structure determination. The following sections detail the application and data interpretation for each

technique, supported by experimental findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

^1H NMR Spectroscopy provides information on the chemical environment and connectivity of protons. In cyclopenta[b]pyridine derivatives, characteristic chemical shifts are observed for aromatic, aliphatic, and vinylic protons. For instance, in a series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1 to CAPD-4), the protons of the cyclopentane ring typically appear as triplets in the range of δ 2.75–3.09 ppm.[3][4] Aromatic protons resonate in the downfield region (δ 7.00–8.84 ppm), with their multiplicity and coupling constants providing crucial information about the substitution pattern on the pyridine and any appended aryl rings.[3][4][5]

^{13}C NMR Spectroscopy complements ^1H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and electronic environment. In cyclopenta[b]pyridine derivatives, the carbon of the nitrile group ($\text{C}\equiv\text{N}$) appears at a characteristic chemical shift of around δ 93.7–116.0 ppm.[3][4] The carbons of the cyclopentane ring are observed in the aliphatic region (δ 27.1–28.9 ppm), while the aromatic and vinylic carbons resonate in the range of δ 115.9–165.2 ppm.[3][4]

Table 1: ^1H and ^{13}C NMR Data for Selected 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives[3][4]

Compound	Key ¹ H NMR Signals (δ , ppm)	Key ¹³ C NMR Signals (δ , ppm)
CAPD-1	1.43 (t, 3H, CH ₃), 2.87 (t, 2H, CH ₂), 3.09 (t, 2H, CH ₂), 4.61 (q, 2H, OCH ₂), 7.31–7.59 (m, 9H, Ar-H and CH=)	14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9
CAPD-3	2.75–2.92 (m, 4H, CH ₂ -CH ₂), 4.02 (s, 3H, OCH ₃), 7.51–7.63 (m, 9H, Ar-H and CH=)	27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2
CAPD-4	1.43 (t, 3H, CH ₃), 2.89 (t, 2H, CH ₂), 3.07 (t, 2H, CH ₂), 3.81, 3.85 (s, 6H, 2xOCH ₃), 4.59 (q, 2H, OCH ₂), 7.00–7.55 (m, 9H, Ar-H and CH=)	Not explicitly provided in the source.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

For cyclopenta[b]pyridine derivatives, characteristic IR absorption bands confirm the presence of key functional groups. A strong absorption band in the region of 2200–2214 cm⁻¹ is indicative of a nitrile group (C≡N).^{[3][4]} The C=N stretching vibration of the pyridine ring typically appears around 1599–1605 cm⁻¹.^{[3][4]} Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹.^{[3][4]}

Table 2: Key IR Absorption Frequencies for Selected 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives^{[3][4]}

Compound	$\nu(\text{C}\equiv\text{N})$ (cm ⁻¹)	$\nu(\text{C}=\text{N})$ (cm ⁻¹)	$\nu(\text{C}-\text{H arom.})$ (cm ⁻¹)	$\nu(\text{C}-\text{H aliph.})$ (cm ⁻¹)
CAPD-1	2204	1599	3067, 3032	2977, 2935
CAPD-3	2200	1602	3062, 3001	2989, 2921
CAPD-4	2214	1605	3058, 3021	2981, 2966

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For 5H-Cyclopenta[b]pyridine, the molecular weight is 117.15 g/mol .^[6] In the synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one analogues, HRMS (ESI) was used to confirm the elemental composition of the synthesized compounds.^[5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For pyridine and its derivatives, characteristic absorption bands are observed in the UV region, which can be attributed to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions.^[7] The specific wavelengths of maximum absorption (λ_{max}) and the molar absorptivity are dependent on the chromophoric system and the presence of substituents. For example, the UV-Vis spectrum of certain furo[2,3-b]pyridine derivatives, which share a similar heterocyclic core, shows characteristic absorption bands in the region of 250 to 390 nm.^[7]

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are generalized protocols based on the cited literature.

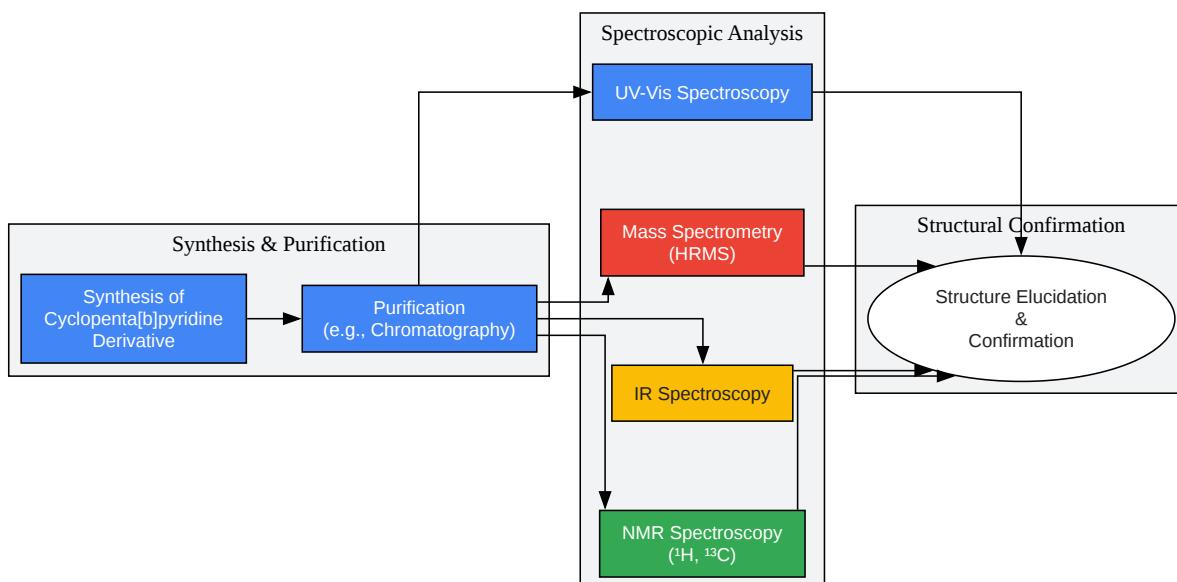
NMR Spectroscopy: ^1H and ^{13}C NMR spectra are typically recorded on a 400 MHz spectrometer.^{[3][4][5]} Samples are dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.^{[3][4][5]} Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.^[5]

IR Spectroscopy: IR spectra are often measured using an FT-IR spectrometer with an Attenuated Total Reflection (ATR) accessory.[3][4] The spectra are typically recorded in the range of 4000–400 cm^{-1} .

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an Orbitrap mass spectrometer with an electrospray ionization (ESI) source.[5] Samples are typically dissolved in a suitable solvent like methanol.[5]

Visualizing the Workflow

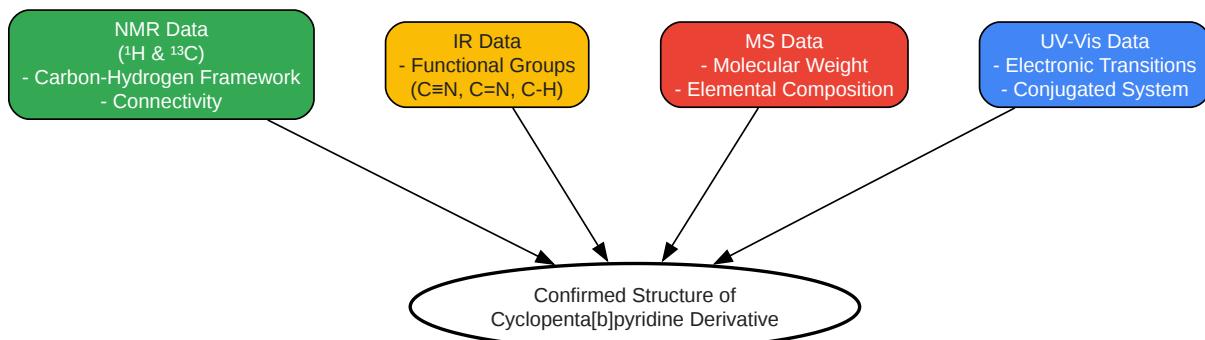
The following diagrams illustrate the logical flow of spectroscopic analysis for structural confirmation.



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Caption: Workflow for Spectroscopic Analysis.

The following diagram illustrates the relationship between different spectroscopic data and the final structural confirmation.



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Caption: Data Integration for Structural Confirmation.

Conclusion

The structural confirmation of cyclopenta[b]pyridine derivatives relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, while IR spectroscopy offers a quick and reliable method for functional group identification. Mass spectrometry is essential for determining the molecular weight and formula, and UV-Vis spectroscopy provides insights into the electronic properties of the molecule. By integrating the data from these complementary techniques, researchers can achieve unambiguous structural elucidation, which is a critical step in the development of new therapeutic agents and functional materials.

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